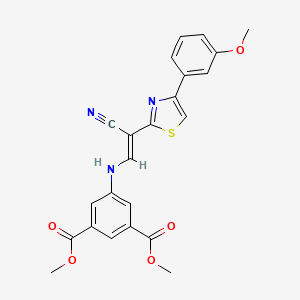

(E)-dimethyl 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate

Description

(E)-Dimethyl 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a 3-methoxyphenyl group at the 4-position. The thiazole ring is conjugated to a cyano-substituted vinylamino linker, which bridges to a dimethyl isophthalate moiety. The (E)-configuration of the vinyl group imposes a planar spatial arrangement, likely influencing electronic conjugation and intermolecular interactions. While direct biological data for this compound are unavailable in the provided evidence, structurally analogous thiazole derivatives are frequently explored for therapeutic applications, including anticancer and antiviral agents, as noted in .

Properties

IUPAC Name |

dimethyl 5-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-29-19-6-4-5-14(10-19)20-13-32-21(26-20)17(11-24)12-25-18-8-15(22(27)30-2)7-16(9-18)23(28)31-3/h4-10,12-13,25H,1-3H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFSNLVNCPYUKW-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-Dimethyl 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate, also known by its CAS number 796877-50-4, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C23H19N3O5S

- Molecular Weight : 449.5 g/mol

The structure of the compound features a thiazole ring, which is often associated with various biological activities, including anti-cancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The thiazole moiety is known to enhance the cytotoxicity of compounds against various cancer cell lines.

Cytotoxic Effects

In vitro studies have shown that derivatives of thiazole compounds demonstrate substantial cytotoxic effects against several human cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| SGC-7901 (gastric cancer) | 1.07 ± 0.22 | |

| A549 (lung cancer) | 0.61 ± 0.19 | |

| HepG2 (liver cancer) | 0.51 ± 0.13 |

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in anti-cancer therapies.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and survival. The thiazole group is thought to interact with specific molecular targets within cancer cells, leading to apoptosis or programmed cell death.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various thiazole derivatives, including those similar to this compound, using the MTT assay. Results indicated significant growth inhibition across multiple cancer cell lines, supporting the therapeutic potential of such compounds in oncology .

- Selectivity Profiling : Another investigation focused on the selectivity of thiazole derivatives against tyrosine kinases, which are crucial in cancer signaling pathways. The results revealed that certain derivatives exhibited selective inhibition against kinases like CDK1 and FGFR1, indicating potential for targeted therapy .

- Inflammation and Immune Modulation : The compound's structural features suggest possible applications in modulating immune responses and inflammation, which are often linked to tumor progression. Research into related thiazole compounds has shown promise in inhibiting immune cell activation and proliferation .

Scientific Research Applications

The compound dimethyl 5-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate, also known as (E)-dimethyl 5-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate, has the molecular formula and a molecular weight of 449.5 g/mol . Its CAS number is 796877-50-4 .

While specific applications for dimethyl 5-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate are not detailed in the provided search results, the search results do highlight the broader applications of thiazole derivatives, which include the presence of a thiazole ring, in various fields such as anticonvulsant, anticancer, and antibacterial activities .

Thiazole Applications

- Anticonvulsant Activity Thiazole-bearing molecules have demonstrated anticonvulsant properties in preclinical studies . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity . Also, other thiazole analogues have shown significant anticonvulsant action, some even more effective than standard medications .

- Anticancer Activity Certain thiazole derivatives have exhibited anticancer potential against various cancer cell lines . For instance, compound 20 showed activity against human glioblastoma and human melanoma cells, while compound 21 displayed promising anticancer potential with cell line selectivity . Moreover, analogues 25a , 25b , and 26 have demonstrated remarkable effectiveness against cancer cell lines .

- Antibacterial Activity Substituted phenylthiazol-2-amine derivatives have shown potential antimicrobial activity . Compounds 43a , 43b , 43c , and 44 exhibited potential antimicrobial activity comparable to that of norfloxacin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural uniqueness lies in its combination of a 3-methoxyphenyl-thiazole core, cyano-vinylamino linker, and dimethyl isophthalate ester. Key comparisons with analogous compounds include:

- Electronic Effects : The 3-methoxyphenyl group donates electrons via resonance, contrasting with the electron-withdrawing fluoro-/chlorophenyl groups in compounds 4 and 5 . This difference may alter solubility, reactivity, or binding interactions in biological systems.

- Synthetic Complexity : The target compound’s multi-step synthesis likely parallels the high-yield routes (>85%) described for isostructural thiazoles in , though steric hindrance from the methoxyphenyl group could pose challenges .

Crystallographic and Conformational Analysis

Compounds 4 and 5 () crystallize in a triclinic system (space group P̄1) with two independent molecules per asymmetric unit. Both exhibit planar conformations except for one fluorophenyl group oriented perpendicularly . While crystallographic data for the target compound are unavailable, analogous thiazoles are typically analyzed via SHELX-based refinement (), suggesting similar methodologies could apply .

Computational and In-Silico Insights

employed in-silico studies (e.g., molecular docking) to predict the activity of a diazenyl-thiazole compound . Similar approaches could evaluate the target compound’s binding affinity to therapeutic targets (e.g., kinases or viral proteases), leveraging its conjugated π-system and polar ester groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.